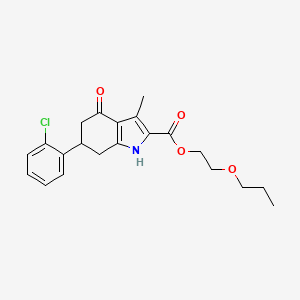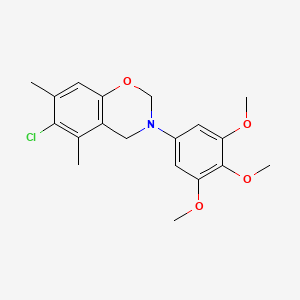
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine
Descripción general
Descripción
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a benzoxazine derivative that has shown promising results in various biological and pharmacological studies. In
Mecanismo De Acción
The mechanism of action of 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders. The compound has been shown to modulate the activity of various signaling pathways and to regulate the expression of genes involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine in lab experiments include its high purity and stability, its well-defined chemical structure, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of exposure when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine. These include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its toxicity profile. The compound could also be modified to improve its solubility and bioavailability. In addition, the compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of medicine. The synthesis method of this compound has been optimized to obtain the highest yield and purity. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to explore its potential therapeutic applications and to improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
The scientific research on 6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine has focused on its potential applications in various fields. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Propiedades
IUPAC Name |
6-chloro-5,7-dimethyl-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-11-6-15-14(12(2)18(11)20)9-21(10-25-15)13-7-16(22-3)19(24-5)17(8-13)23-4/h6-8H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJKJFPEWVVUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



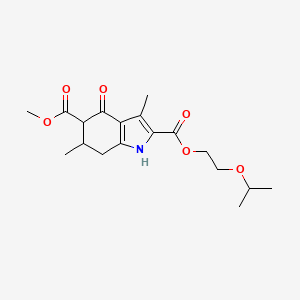


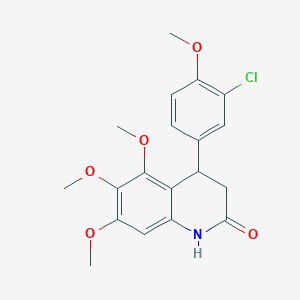
![9-[4-(diethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4262686.png)

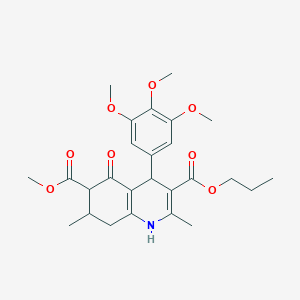

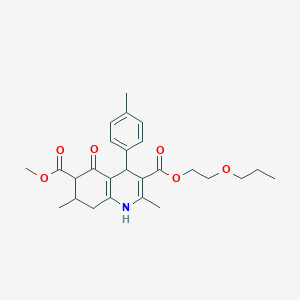

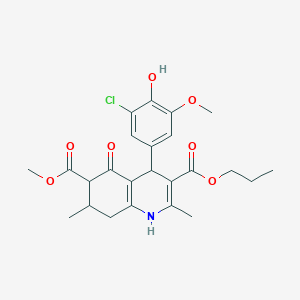
![8-(2-bromo-3,4,5-trimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262755.png)

